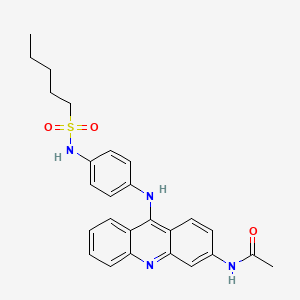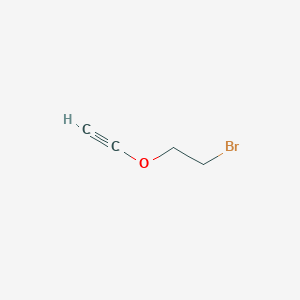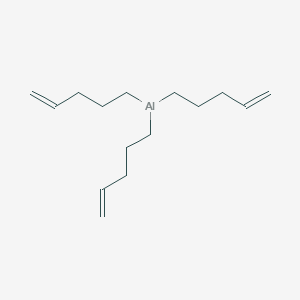
Tri(pent-4-en-1-yl)alumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(pent-4-en-1-yl)alumane is an organoaluminum compound with the chemical formula C₁₅H₂₇Al It is characterized by the presence of three pent-4-en-1-yl groups attached to an aluminum atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(pent-4-en-1-yl)alumane typically involves the reaction of aluminum trichloride with pent-4-en-1-yl magnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_9\text{MgBr} \rightarrow \text{Al(C}_5\text{H}_9)_3 + 3 \text{MgBrCl} ] This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis method. This includes using larger reactors, optimizing reaction times, and employing continuous flow techniques to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization are essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tri(pent-4-en-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and pent-4-en-1-yl radicals.
Reduction: Can be reduced by strong reducing agents to form aluminum hydrides.
Substitution: Undergoes substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Employs halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Aluminum oxide (Al₂O₃) and pent-4-en-1-yl radicals.
Reduction: Aluminum hydrides and pent-4-en-1-yl derivatives.
Substitution: Halogenated pent-4-en-1-yl compounds.
Aplicaciones Científicas De Investigación
Tri(pent-4-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Tri(pent-4-en-1-yl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating reactions such as polymerization and catalysis. The pent-4-en-1-yl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tri(pent-4-en-1-yl)phosphine: Similar structure but with a phosphorus atom instead of aluminum.
Tri(pent-4-en-1-yl)borane: Contains a boron atom, exhibiting different reactivity and applications.
Tri(pent-4-en-1-yl)silane: Features a silicon atom, used in different industrial applications.
Uniqueness
Tri(pent-4-en-1-yl)alumane is unique due to its aluminum center, which imparts distinct chemical properties compared to its phosphorus, boron, and silicon analogs. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
52053-04-0 |
|---|---|
Fórmula molecular |
C15H27Al |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
tris(pent-4-enyl)alumane |
InChI |
InChI=1S/3C5H9.Al/c3*1-3-5-4-2;/h3*3H,1-2,4-5H2; |
Clave InChI |
TZXFZYJPQYLXDS-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC[Al](CCCC=C)CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


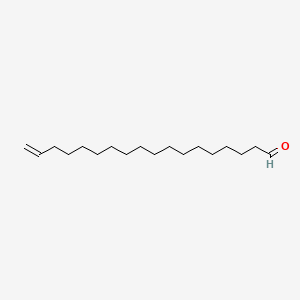
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
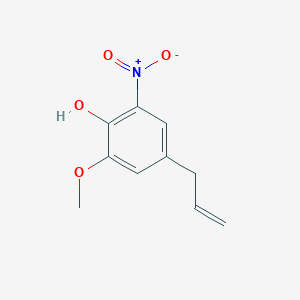
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)
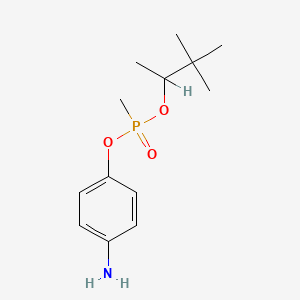
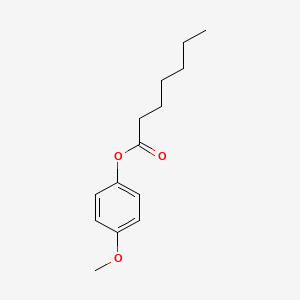
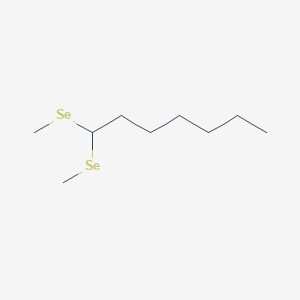

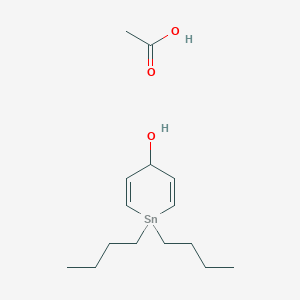
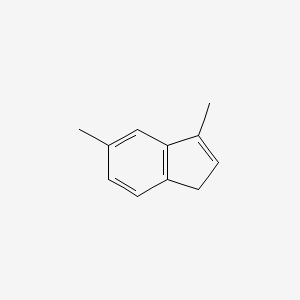
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester](/img/structure/B14642751.png)

